Corycavamine
CAS No.: 521-85-7
Cat. No.: VC21338997
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 521-85-7 |
---|---|
Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | (2R)-2,15-dimethyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one |
Standard InChI | InChI=1S/C21H21NO5/c1-12-14-3-4-17-21(27-11-24-17)16(14)9-22(2)6-5-13-7-18-19(26-10-25-18)8-15(13)20(12)23/h3-4,7-8,12H,5-6,9-11H2,1-2H3/t12-/m1/s1 |
Standard InChI Key | WOLWLEQYUFDNTA-GFCCVEGCSA-N |
Isomeric SMILES | C[C@@H]1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 |
SMILES | CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 |
Canonical SMILES | CC1C2=C(CN(CCC3=CC4=C(C=C3C1=O)OCO4)C)C5=C(C=C2)OCO5 |
Introduction
Chemical Structure and Properties
Chemical Identity
Corycavamine represents a fascinating alkaloid with clearly defined chemical parameters. The detailed chemical identity information is essential for researchers working with this compound.
The structural formula of corycavamine features two methylenedioxy groups and a ketone functionality within its complex ring system . The molecule contains an asymmetric carbon at position C-13, which accounts for its optical activity and establishes its stereochemical properties .
Physical Properties
The physical characteristics of corycavamine have been well-documented through various analytical studies, providing researchers with reliable reference data.
Property | Description |
---|---|
Appearance | Rhombic columns when crystallized from ether and alcohol |
Melting Point | 149°C (converts to corycavine at the melting point) |
Optical Rotation | [α]D20 +167° (in chloroform) |
Solubility | Soluble in alcohol and chloroform; very slightly soluble in water |
Stability | Undergoes racemization under basic conditions |
Notably, corycavamine exhibits interesting behavior at its melting point, where it undergoes transformation to corycavine . This thermal instability represents an important characteristic that distinguishes it from other similar alkaloids.
Spectroscopic Data
Circular dichroism (CD) spectroscopy has been particularly valuable in studying corycavamine due to its chiral nature. The CD spectrum of (+)-corycavamine shows characteristic positive and negative maxima in the α-band (around 290 nm), β-band (around 240 nm), and γ-band (around 200 nm) . These spectroscopic properties have been instrumental in confirming its absolute configuration and stereochemical relationship to other alkaloids.
Nuclear magnetic resonance (NMR) spectroscopy has also provided valuable structural information, with characteristic signals for the aromatic protons and methylenedioxy groups . These spectroscopic fingerprints allow for unambiguous identification of the compound.
Natural Sources and Occurrence
Corycavamine has been identified in several plant species, primarily within the Corydalis genus of the Papaveraceae family. The natural distribution and concentration of this alkaloid vary significantly among different plant species and geographical regions.
Plant Species | Family | Plant Part | Reference |
---|---|---|---|
Corydalis bulleyana | Papaveraceae | Not specified | |
Corydalis cava | Papaveraceae | Tubers | |
Corydalis incisa | Papaveraceae | Not specified |
Studies have shown that corycavamine comprises approximately 14% of the alkaloid fraction from Corydalis cava plants and 60% in certain fractions from Corydalis incisa . These findings highlight the variable concentration of this compound across different Corydalis species, suggesting potential ecological or evolutionary significance.
Historical Discovery and Structural Elucidation
Pharmacological Activity and Biological Significance
Effects on Alzheimer's Disease Targets
Recent research has revealed promising pharmacological properties of corycavamine, particularly in relation to Alzheimer's disease (AD) targets. In a study examining fifteen alkaloids isolated from Corydalis cava, (-)-corycavamine demonstrated notable inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) .
Parameter | Value | Method | Reference |
---|---|---|---|
BACE1 Inhibition (IC₅₀) | 41.16 ± 7.82 μM | FRET assay | |
BACE1 Inhibition (IC₅₀) | 1690 ± 545.0 μM | BACE1-IMER |
This inhibitory activity is significant because BACE1 plays a crucial role in the formation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer's disease. The study also suggested that certain Corydalis cava alkaloids, including corycavamine, exhibit multifunctional activity against multiple AD targets such as prolyl oligopeptidase and cholinesterases .
Blood-Brain Barrier Permeability
For any compound targeting neurological disorders, the ability to cross the blood-brain barrier (BBB) is essential. Encouragingly, corycavamine has demonstrated potential for BBB penetration in permeation assays.
The parallel artificial membrane permeability assay (PAMPA) results suggest that corycavamine possesses the physicochemical properties required to penetrate the BBB, which is crucial for its potential application in treating central nervous system disorders . This permeability, combined with its BACE1 inhibitory activity, positions corycavamine as a compound of interest for further neuropharmacological investigations.
Chemical Relationships with Other Alkaloids
Corycavamine exists in an interesting chemical relationship with several other alkaloids. Most notably, it is considered identical to (+)-corycavine, with the two compounds originally thought to be keto and enol tautomers . This relationship was clarified through careful optical resolution experiments.
In biosynthetic pathways, protopine-type alkaloids like corycavamine serve as key intermediates in the formation of benzo[c]phenanthridine-type alkaloids (such as sanguinarine) and hydrobenzo[c]phenanthridine-type alkaloids (such as corynoline and chelidonine) . These biosynthetic relationships provide valuable insights into the enzymatic reaction mechanisms occurring during alkaloid formation in plants.
Transformation experiments have demonstrated that the protopine skeleton of (+)-corycavine can be converted to a protoberberine skeleton through a series of chemical reactions, including reduction with LiAlH₄ to yield optically active (+)-dihydrocorycavine, followed by treatment with aqueous HCl and addition of KI . This chemical malleability further illustrates the complex structural relationships among these alkaloid classes.
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